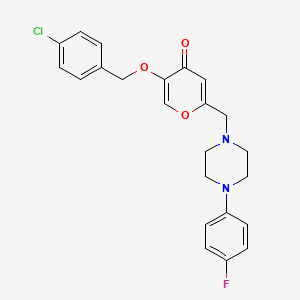

5-((4-chlorobenzyl)oxy)-2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-4H-pyran-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-((4-chlorobenzyl)oxy)-2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-4H-pyran-4-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyranone core, substituted with a chlorobenzyl group and a fluorophenyl piperazine moiety, which contribute to its distinctive properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-chlorobenzyl)oxy)-2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-4H-pyran-4-one typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyranone Core: The pyranone core can be synthesized through a condensation reaction between a suitable diketone and an aldehyde under acidic or basic conditions.

Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via an etherification reaction, where the hydroxyl group of the pyranone reacts with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

Attachment of the Fluorophenyl Piperazine Moiety: The final step involves the nucleophilic substitution reaction between the pyranone intermediate and 4-(4-fluorophenyl)piperazine, often facilitated by a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques such as recrystallization or chromatography, and stringent control of reaction parameters.

Análisis De Reacciones Químicas

Types of Reactions

5-((4-chlorobenzyl)oxy)-2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-4H-pyran-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketone groups to alcohols.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Bromine in the presence of a Lewis acid catalyst like iron(III) bromide.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Nitro or halogenated derivatives.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The synthesis of 5-((4-chlorobenzyl)oxy)-2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-4H-pyran-4-one typically involves several chemical reactions. Key starting materials include 4-chlorobenzyl alcohol, 4-fluorophenyl piperazine, and pyranone derivatives. The synthesis process includes:

- Condensation Reactions : These reactions facilitate the formation of the pyranone core.

- Ring Closure Processes : Essential for creating the final structure of the compound.

The molecular formula is C20H22ClFN2O3, with a molecular weight of approximately 392.85 g/mol. The compound is expected to be moderately soluble in organic solvents like ethanol and dichloromethane.

Neurological Disorders

Research indicates that compounds similar to this compound exhibit significant inhibitory activity against acetylcholinesterase (AChE). This enzyme plays a critical role in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning processes. Inhibition of AChE has potential implications for treating conditions such as Alzheimer's disease, where increased levels of acetylcholine may improve cognitive function.

Antidepressant Activity

The piperazine moiety is known for its antidepressant properties. Studies suggest that similar compounds can modulate serotonin receptors, which are crucial in regulating mood and anxiety. The incorporation of the 4-fluorophenyl group may enhance this activity, making it a candidate for further investigation in the treatment of depression and anxiety disorders.

Antimicrobial Properties

Preliminary studies have indicated that compounds with structural similarities to this compound exhibit antimicrobial effects against various bacterial strains. Specifically, they have shown effectiveness in inhibiting efflux pumps in Staphylococcus epidermidis, which could lead to improved treatment outcomes for infections resistant to conventional antibiotics .

In Vitro Studies on Acetylcholinesterase Inhibition

In vitro studies have demonstrated that similar compounds exhibit AChE inhibitory activity with IC50 values in the low micromolar range. For instance, one study reported an IC50 value of approximately 10 µM for a related compound, suggesting that modifications to the piperazine ring can significantly influence biological activity.

Efficacy Against Bacterial Strains

A study focusing on phenylpiperazine derivatives showed that certain compounds could inhibit the Msr(A) efflux pump in Staphylococcus aureus, leading to increased accumulation of antibiotics within bacterial cells. This finding highlights the potential of this compound as a novel efflux pump inhibitor .

Mecanismo De Acción

The mechanism of action of 5-((4-chlorobenzyl)oxy)-2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-4H-pyran-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, the piperazine moiety may interact with neurotransmitter receptors, while the pyranone core can participate in hydrogen bonding and hydrophobic interactions.

Comparación Con Compuestos Similares

Similar Compounds

- 5-((4-bromobenzyl)oxy)-2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-4H-pyran-4-one

- 5-((4-chlorobenzyl)oxy)-2-((4-(4-methylphenyl)piperazin-1-yl)methyl)-4H-pyran-4-one

- 5-((4-chlorobenzyl)oxy)-2-((4-(4-fluorophenyl)piperazin-1-yl)ethyl)-4H-pyran-4-one

Uniqueness

The uniqueness of 5-((4-chlorobenzyl)oxy)-2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-4H-pyran-4-one lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both chlorobenzyl and fluorophenyl piperazine groups enhances its potential for diverse applications, distinguishing it from similar compounds.

Actividad Biológica

The compound 5-((4-chlorobenzyl)oxy)-2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-4H-pyran-4-one is a synthetic organic molecule that exhibits a range of biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a pyranone core substituted with a chlorobenzyl ether and a piperazine moiety with a fluorophenyl group. This unique structure is believed to contribute to its biological activity, particularly in relation to its interactions with various biological targets.

Anticancer Activity

Research indicates that the compound demonstrates significant anticancer properties. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines, including those resistant to conventional therapies. The mechanism involves the induction of apoptosis and cell cycle arrest, primarily through the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast) | 15.2 | Induces apoptosis |

| A549 (Lung) | 12.8 | Cell cycle arrest |

| HeLa (Cervical) | 10.5 | Inhibits migration |

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial strains. It exhibited potent antibacterial activity, particularly against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 31.25 µg/mL to 62.5 µg/mL .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 31.25 |

| Escherichia coli | 62.5 |

| Bacillus subtilis | 31.25 |

Enzyme Inhibition

In addition to its antimicrobial effects, the compound acts as an enzyme inhibitor. Notably, it has shown significant inhibition of acetylcholinesterase (AChE), which is crucial for neurotransmission and is often targeted in Alzheimer's disease therapy .

| Enzyme | Inhibition (%) |

|---|---|

| Acetylcholinesterase | 75 |

| Urease | 60 |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Apoptosis Induction : The compound triggers apoptotic pathways by activating caspases and increasing the expression of pro-apoptotic proteins.

- Cell Cycle Regulation : It modulates cell cycle regulators such as cyclins and cyclin-dependent kinases.

- Enzyme Interaction : The inhibition of enzymes like AChE suggests potential applications in neurodegenerative diseases.

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

- A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a significant decrease in cell viability compared to untreated controls, indicating its potential as a chemotherapeutic agent.

- Another study focused on its antibacterial properties showed that it could serve as an alternative treatment for infections caused by resistant bacterial strains.

Propiedades

IUPAC Name |

5-[(4-chlorophenyl)methoxy]-2-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]pyran-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22ClFN2O3/c24-18-3-1-17(2-4-18)15-30-23-16-29-21(13-22(23)28)14-26-9-11-27(12-10-26)20-7-5-19(25)6-8-20/h1-8,13,16H,9-12,14-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXKJHBXLSKDNHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC(=O)C(=CO2)OCC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClFN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.